
N-Methylperfluorooctanesulfonamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylperfluorooctanesulfonamide-d3 is a stable isotope-labeled compound, specifically a deuterated form of N-Methylperfluorooctanesulfonamide. This compound is part of the perfluoroalkylated substances (PFAS) family, which are known for their unique properties such as high thermal stability, chemical resistance, and surfactant capabilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylperfluorooctanesulfonamide-d3 typically involves the introduction of deuterium atoms into the N-Methylperfluorooctanesulfonamide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to remove any impurities and achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylperfluorooctanesulfonamide-d3 can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogens. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-Methylperfluorooctanesulfonamide-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of PFAS in environmental samples.
Biology: Employed in studies investigating the biological effects and metabolism of PFAS in living organisms.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of PFAS in the human body.
Industry: Applied in the development of new materials and surfactants with enhanced properties.
Wirkmechanismus
The mechanism of action of N-Methylperfluorooctanesulfonamide-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, affecting their function and activity. The compound’s high chemical stability and resistance to degradation allow it to persist in the environment and biological systems, leading to potential bioaccumulation and long-term effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Methylperfluorooctanesulfonamide-d3 include other perfluoroalkylated substances such as:
- Perfluorooctanesulfonamide
- Perfluorooctanoic acid
- Perfluorooctanesulfonic acid
Uniqueness
This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for more precise quantification in mass spectrometry-based analyses. This makes it a valuable tool in environmental and biological research.
Eigenschaften
CAS-Nummer |
936109-37-4 |
|---|---|
Molekularformel |
C9H4F17NO2S |
Molekulargewicht |
516.19 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(trideuteriomethyl)octane-1-sulfonamide |
InChI |
InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)7(20,21)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)8(22,23)24/h27H,1H3/i1D3 |
InChI-Schlüssel |
SRMWNTGHXHOWBT-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
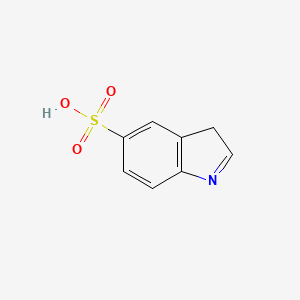
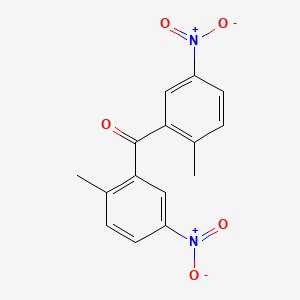
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
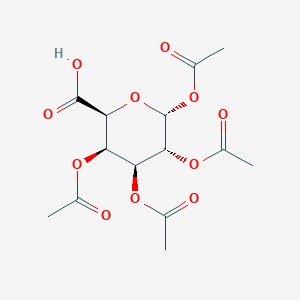
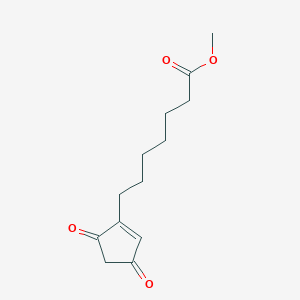
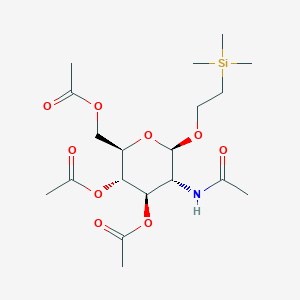
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
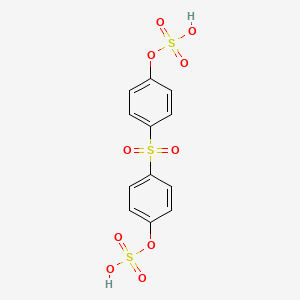
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)

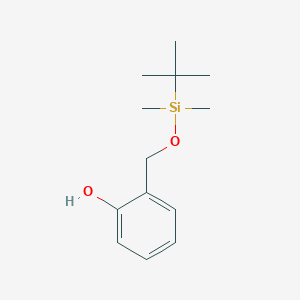
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)

